Spiperone-d5
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Overview
Description
Preparation Methods
The synthesis of Spiperone-d5 involves the incorporation of deuterium atoms into the Spiperone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product . Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds, involving large-scale synthesis and purification processes to obtain high-purity products suitable for research applications .
Chemical Reactions Analysis
Spiperone-d5, like its non-deuterated counterpart, undergoes various chemical reactions. These include:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
Spiperone-d5 is widely used in scientific research due to its ability to act as a selective antagonist for dopamine and serotonin receptors. Some of its key applications include:
Neurotransmitter Studies: It is used to study the dopamine and serotonin neurotransmitter systems, helping researchers understand the mechanisms of various neurological and psychiatric disorders.
Drug Development: This compound is used in the development and testing of new drugs targeting dopamine and serotonin receptors.
Calcium Regulation: It has been identified as a regulator of intracellular calcium levels, which is important for various cellular processes.
Mechanism of Action
Spiperone-d5 exerts its effects primarily by binding to dopamine and serotonin receptors, acting as an antagonist. This means it blocks the action of these neurotransmitters at their respective receptors. The molecular targets include dopamine receptors (D1, D2, D3, D4, and D5) and serotonin receptors (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, and others) . By blocking these receptors, this compound can modulate neurotransmitter activity, leading to various physiological and pharmacological effects .
Comparison with Similar Compounds
Spiperone-d5 is similar to other butyrophenone antipsychotic agents, such as Haloperidol and Droperidol. its deuterium labeling makes it unique, as it allows for more precise studies in research settings. Similar compounds include:
Haloperidol: Another butyrophenone antipsychotic used to treat schizophrenia and other psychiatric disorders.
Droperidol: Used primarily as an antiemetic and for sedation in surgical procedures.
N-Methylspiperone: A derivative of Spiperone used in positron emission tomography studies to investigate dopamine and serotonin systems.
This compound’s unique properties, such as its deuterium labeling, make it a valuable tool in scientific research, particularly in the fields of neuroscience and pharmacology.
Properties
CAS No. |
1215666-36-6 |
---|---|
Molecular Formula |
C23H26FN3O2 |
Molecular Weight |
400.509 |
IUPAC Name |
8-[4-(4-fluorophenyl)-4-oxobutyl]-1-(2,3,4,5,6-pentadeuteriophenyl)-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C23H26FN3O2/c24-19-10-8-18(9-11-19)21(28)7-4-14-26-15-12-23(13-16-26)22(29)25-17-27(23)20-5-2-1-3-6-20/h1-3,5-6,8-11H,4,7,12-17H2,(H,25,29)/i1D,2D,3D,5D,6D |
InChI Key |
DKGZKTPJOSAWFA-XFEWCBMOSA-N |
SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=CC=C(C=C4)F |
Synonyms |
8-[4-(4-Fluprophenyl)-4-oxobutyl]-1-(phenyl-d5)-1,3,8-triazaspiro[4,5]decan-4-one; _x000B_4-(Phenyl-d5)-8-[3-(4-fluorobenzoyl)propyl]-1-oxo-2,4,8-triazaspiro[4,5]decane; Spiropitan-d5; Spiroperidol-d5; Spiroperidone-d5 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.